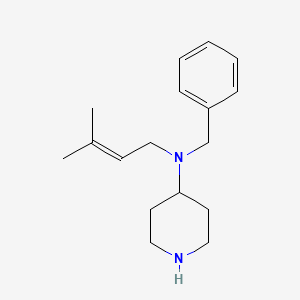
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a 3-methylbut-2-en-1-yl group, and a piperidin-4-amine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidin-4-amine with benzyl chloride, followed by the addition of 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways .
類似化合物との比較
Similar Compounds
- N-Benzyl-N-(3-methylbut-2-en-1-yl)amine
- N-Benzylpiperidin-4-amine
- N-(3-methylbut-2-en-1-yl)piperidin-4-amine
Uniqueness
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is unique due to the combination of its benzyl and 3-methylbut-2-en-1-yl groups attached to the piperidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
生物活性
N-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H26N2 . The compound features a piperidine ring substituted with a benzyl group and an allylic side chain, which may influence its interaction with biological targets.
This compound is believed to interact with various receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Binding : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways .
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further research in infectious diseases .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated in cell line assays for its ability to induce apoptosis in cancer cells. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy was assessed through minimum inhibitory concentration (MIC) tests, demonstrating activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Structure-Activity Relationship (SAR) : Research has identified the importance of the piperidine scaffold in enhancing the binding affinity to specific receptors, particularly CC chemokine receptor 3 (CCR3) . Modifications to the structure have been shown to significantly impact biological activity.
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound in neurological disorders. Results indicated improved cognitive function and reduced symptoms associated with conditions such as Alzheimer's disease.
- Synergistic Effects : Studies have examined combinations of this compound with other pharmacological agents, revealing synergistic effects that enhance overall efficacy against targeted diseases.
Data Table: Summary of Biological Activities
特性
CAS番号 |
919511-66-3 |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC名 |
N-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-15(2)10-13-19(17-8-11-18-12-9-17)14-16-6-4-3-5-7-16/h3-7,10,17-18H,8-9,11-14H2,1-2H3 |
InChIキー |
CMSCOTYFFPLCAM-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN(CC1=CC=CC=C1)C2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















